N-(2-(pyrimidin-5-yl)ethyl)-2-(o-tolyloxy)acetamide
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Overview
Description
N-(2-(pyrimidin-5-yl)ethyl)-2-(o-tolyloxy)acetamide is an organic compound that features a pyrimidine ring, an ethyl chain, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyrimidin-5-yl)ethyl)-2-(o-tolyloxy)acetamide typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the ethyl chain: The ethyl chain can be introduced via alkylation reactions using ethyl halides.
Formation of the acetamide group: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Introduction of the o-tolyloxy group: This can be done through nucleophilic substitution reactions where the o-tolyloxy group is introduced using o-tolyl alcohol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(2-(pyrimidin-5-yl)ethyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(2-(pyrimidin-5-yl)ethyl)-2-(o-tolyloxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-(pyrimidin-5-yl)ethyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-(pyrimidin-5-yl)ethyl)-2-(p-tolyloxy)acetamide: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
N-(2-(pyrimidin-5-yl)ethyl)-2-(m-tolyloxy)acetamide: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.
N-(2-(pyrimidin-5-yl)ethyl)-2-(phenoxy)acetamide: Similar structure but with a phenoxy group instead of a tolyloxy group.
Uniqueness
N-(2-(pyrimidin-5-yl)ethyl)-2-(o-tolyloxy)acetamide is unique due to the specific positioning of the o-tolyloxy group, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-(2-pyrimidin-5-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-12-4-2-3-5-14(12)20-10-15(19)18-7-6-13-8-16-11-17-9-13/h2-5,8-9,11H,6-7,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXQIHWNLUMPPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCC2=CN=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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